molecular formula C10H10ClFO B13570510 4-(2-Chloro-4-fluorophenyl)butan-2-one

4-(2-Chloro-4-fluorophenyl)butan-2-one

Cat. No.: B13570510
M. Wt: 200.64 g/mol
InChI Key: GONPGZYIPQFCPH-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClFO. It is a member of the butanone family, characterized by the presence of a ketone group. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process uses aluminum chloride as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature for about 4 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The crude product is often purified using column chromatography with a mixture of ethyl acetate and n-hexane as the eluent .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products are usually halogenated derivatives.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound primarily acts on enzymes and receptors, altering their activity. This interaction often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4’-fluorobutyrophenone
  • 2-Chloro-4-fluoroacetophenone
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

Uniqueness

4-(2-Chloro-4-fluorophenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective reactivity is required .

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)butan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-6H,2-3H2,1H3

InChI Key

GONPGZYIPQFCPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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